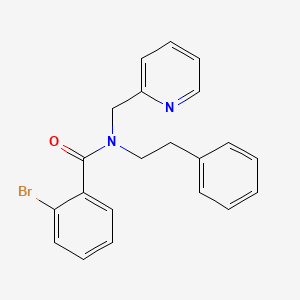

![molecular formula C20H20N4O4S3 B3002254 N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477323-41-4](/img/structure/B3002254.png)

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial and anticancer properties. The structure of the compound suggests the presence of a thiazole ring, a methoxy group, and a sulfonyl group attached to a benzamide core, which could contribute to its biological activity .

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including the formation of carbanions, which are used to create various functional groups. For instance, α',α'-disilylated benzamides can be prepared using a LiTMP/TMSCl in situ trap procedure, leading to the formation of N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents influencing their chemical behavior and biological activity. Single crystal X-ray studies of similar compounds have revealed that they can exhibit both inter and intramolecular hydrogen bonding, which is crucial for their stability and interactions with biological targets . The presence of a thiazole ring and a sulfonyl group in the compound suggests that it may also form such hydrogen bonds, potentially affecting its binding affinity to biological receptors.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloadditions and olefinations, to form different heterocyclic structures. For example, α',α'-disilylated benzamides can react to form pyrroles through cycloaddition . The compound may also participate in similar reactions, which could be utilized to modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of sulfonyl and methoxy groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of a sulfonyl group can increase the compound's water solubility, which is beneficial for biological applications . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely to share characteristics with other sulfonyl-substituted benzamides.

Aplicaciones Científicas De Investigación

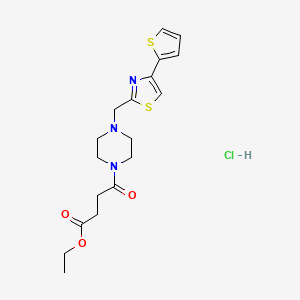

Synthesis and Derivatives

Research has explored the synthesis and properties of various benzamide derivatives, including those related to N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. For example, Bobeldijk et al. (1990) detailed a high-yield synthesis method for related compounds, which can be crucial for further pharmaceutical and chemical research (Bobeldijk et al., 1990). Similarly, Hour et al. (2007) investigated the synthesis and cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, which are structurally related and have potential as anticancer candidates (Hour et al., 2007).

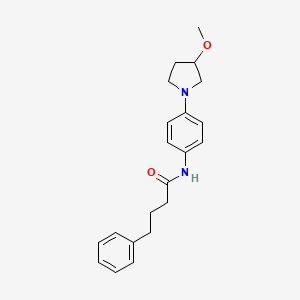

Potential in Disease Treatment

Research has also focused on the potential use of related compounds in treating diseases. For instance, Lee et al. (2018) developed 5-Aroylindoles with significant inhibitory selectivity against histone deacetylase, showing potential for Alzheimer's disease treatment (Lee et al., 2018). Furthermore, Kumbhare et al. (2014) synthesized isoxazole derivatives that showed promise in cancer treatment, particularly by inducing G2/M cell cycle arrest and apoptosis in cancer cells (Kumbhare et al., 2014).

Antimicrobial Properties

The antimicrobial properties of related benzamide derivatives have been a significant area of research. Patel et al. (2011) studied new pyridine derivatives, revealing variable and modest antimicrobial activity (Patel et al., 2011). Similarly, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related compounds, which were evaluated for their anticancer activity, indicating the potential for diverse therapeutic applications (Vellaiswamy & Ramaswamy, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S3/c1-28-14-6-9-16-17(12-14)30-20(21-16)23-19(29)22-18(25)13-4-7-15(8-5-13)31(26,27)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,23,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQJPNNIOXBYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)

![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)